molecular formula C15H14N2OS B378555 4-(5-methyl-2-furyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 332050-49-4

4-(5-methyl-2-furyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B378555
CAS No.: 332050-49-4
M. Wt: 270.4g/mol
InChI Key: FQUJEOMGLGTDIW-UHFFFAOYSA-N
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Description

4-(5-Methylfuran-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core substituted with a furan ring and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-2-furyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves the condensation of 2-acetylpyridine with 5-methylfurfural in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylfuran-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding diketones.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The sulfanylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield diketones, while reduction of the quinoline core can produce tetrahydroquinoline derivatives .

Scientific Research Applications

4-(5-Methylfuran-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-methyl-2-furyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The furan ring and quinoline core can participate in various binding interactions, while the sulfanylidene group can form covalent bonds with target molecules. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methylfuran-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile is unique due to its combination of a quinoline core, furan ring, and sulfanylidene group.

Properties

CAS No.

332050-49-4

Molecular Formula

C15H14N2OS

Molecular Weight

270.4g/mol

IUPAC Name

4-(5-methylfuran-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C15H14N2OS/c1-9-6-7-13(18-9)14-10-4-2-3-5-12(10)17-15(19)11(14)8-16/h6-7H,2-5H2,1H3,(H,17,19)

InChI Key

FQUJEOMGLGTDIW-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2=C(C(=S)NC3=C2CCCC3)C#N

Isomeric SMILES

CC1=CC=C(O1)C2=C(C(=NC3=C2CCCC3)S)C#N

Canonical SMILES

CC1=CC=C(O1)C2=C(C(=S)NC3=C2CCCC3)C#N

Origin of Product

United States

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